molecular formula C8H13N3O2S B2862773 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine CAS No. 2287283-03-6

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine

Cat. No.: B2862773
CAS No.: 2287283-03-6
M. Wt: 215.27
InChI Key: AOLITTOTHLXZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine: is a heterocyclic compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound belongs to the class of triazines, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine can be achieved through various synthetic routes. One common method involves the reaction of 5,6-diethyl-1,2,4-triazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe to investigate the binding sites of enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the formulation of specialty chemicals for various applications .

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

  • 5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine
  • 5,6-Diethyl-3-ethylsulfonyl-1,2,4-triazine
  • 5,6-Diethyl-3-methylsulfonyl-1,2,3-triazine

Uniqueness: 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6-diethyl-3-methylsulfonyl-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-4-6-7(5-2)10-11-8(9-6)14(3,12)13/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLITTOTHLXZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=N1)S(=O)(=O)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.